molecular formula C19H22N2O2 B267018 N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide

N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide

Katalognummer B267018
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: YCPAEHDDUDLSHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide, commonly known as BMS-345541, is a synthetic compound that belongs to the class of N-substituted benzamides. It is a selective inhibitor of IκB kinase (IKK) that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

BMS-345541 selectively inhibits the activity of N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and degradation of IκB, a protein that inhibits the nuclear translocation of NF-κB. As a result, the activation of NF-κB is suppressed, which leads to the inhibition of pro-inflammatory cytokine production and cell survival.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, BMS-345541 has been shown to reduce inflammation and tissue damage in various diseases, including arthritis, colitis, and sepsis.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-345541 has several advantages for lab experiments. It is a highly selective inhibitor of N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide, which allows for the specific modulation of the NF-κB pathway. It has also been shown to have low toxicity and good bioavailability in animal models. However, there are also some limitations to its use in lab experiments. BMS-345541 has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life, which requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research and development of BMS-345541. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential application is in the treatment of inflammatory and autoimmune diseases, where it has shown efficacy in animal models. Future studies could explore its potential as a therapeutic agent in these diseases. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more potent analogs.

Synthesemethoden

The synthesis of BMS-345541 involves the reaction between 3-aminobenzamide and 4-methylbenzoyl chloride in the presence of a base catalyst and sec-butylamine. The reaction proceeds through an acylation process, which results in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to selectively inhibit the activity of N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide, a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases.

Eigenschaften

Produktname

N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-butan-2-yl-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-19(23)16-6-5-7-17(12-16)21-18(22)15-10-8-13(2)9-11-15/h5-12,14H,4H2,1-3H3,(H,20,23)(H,21,22)

InChI-Schlüssel

YCPAEHDDUDLSHH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Kanonische SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.